PF-03882845
Vue d'ensemble
Description
PF-03882845 est un antagoniste non stéroïdien du récepteur minéralocorticoïde. Il a été développé pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la néphropathie diabétique et l'hypertension. Ce composé est connu pour sa grande sélectivité et sa puissance dans l'inhibition du récepteur minéralocorticoïde, qui joue un rôle crucial dans l'équilibre hydrique et électrolytique de l'organisme .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying mineralocorticoid receptor antagonism.
Biology: Investigated for its effects on cellular processes related to fluid and electrolyte balance.
Medicine: Explored as a therapeutic agent for conditions such as diabetic nephropathy and hypertension.
Industry: Potential applications in the development of new drugs targeting mineralocorticoid receptors .
Mécanisme D'action
Target of Action
PF-03882845 primarily targets the mineralocorticoid receptor (MR) . The MR is a nuclear receptor that plays a crucial role in electrolyte balance and blood pressure regulation .
Mode of Action
As a non-steroidal MR antagonist , this compound binds to the MR with high affinity . This binding prevents the action of aldosterone, a hormone that can lead to hypertension and renal disease when overactive .
Biochemical Pathways
The antagonistic action of this compound on the MR leads to a decrease in the expression of aldosterone-induced genes, such as collagen IV , transforming growth factor-β 1 (Tgf-β 1) , interleukin-6 (Il-6) , intermolecular adhesion molecule-1 (Icam-1) , and osteopontin . These genes are involved in pro-fibrotic pathways, contributing to renal fibrosis when overexpressed .
Pharmacokinetics
It has been shown to have a high therapeutic index, indicating a favorable balance between efficacy and potential side effects .
Result of Action
This compound has been shown to be more potent than eplerenone, a steroidal MR antagonist, in suppressing the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis . This suggests that this compound may be effective in protecting against aldosterone-mediated renal disease .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as diet. For instance, in animal studies, the compound was tested in rats maintained on a high salt diet, which can enhance the action of aldosterone .
Analyse Biochimique
Biochemical Properties
PF-03882845 functions as a non-steroidal mineralocorticoid receptor antagonist with an IC50 of 0.755 nM, compared to eplerenone with an IC50 of 109 nM . It interacts primarily with the mineralocorticoid receptor, inhibiting its activity. This interaction is crucial in mitigating the effects of aldosterone, a hormone that can contribute to renal fibrosis and other renal pathologies. This compound has been shown to suppress the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis, more effectively than eplerenone .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In renal cells, it prevents aldosterone-induced renal fibrosis by reducing the expression of pro-fibrotic genes such as collagen IV, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), and intercellular adhesion molecule-1 (Icam-1) . Additionally, this compound influences cell signaling pathways by modulating the activity of the mineralocorticoid receptor, thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mineralocorticoid receptor, thereby inhibiting its activation by aldosterone . This inhibition prevents the downstream signaling events that lead to renal fibrosis and other pathological changes. This compound does not significantly activate or inhibit other steroid hormone receptors, such as the androgen receptor, estrogen receptor alpha, and glucocorticoid receptor, making it a selective antagonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. Studies have shown that this compound maintains its stability and efficacy over extended periods, with significant reductions in UACR and renal fibrosis markers observed after 14 and 27 days of treatment . The compound’s stability and sustained activity make it a promising candidate for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In uninephrectomized Sprague-Dawley rats, this compound was effective at doses of 5, 15, and 50 mg/kg BID in preventing aldosterone-induced renal fibrosis . Higher doses of this compound were associated with a greater reduction in UACR and pro-fibrotic gene expression compared to lower doses . The compound’s therapeutic index indicates a significantly lower risk of hyperkalemia compared to eplerenone .
Metabolic Pathways
This compound is involved in metabolic pathways related to the renin-angiotensin-aldosterone system (RAAS). By inhibiting the mineralocorticoid receptor, this compound disrupts the aldosterone signaling pathway, leading to reduced renal fibrosis and improved renal function . The compound’s metabolism and clearance are consistent with its role as a selective mineralocorticoid receptor antagonist .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . Its distribution is influenced by its binding to the mineralocorticoid receptor, which is predominantly expressed in renal tissues . The compound’s localization within renal cells is crucial for its therapeutic effects.
Subcellular Localization
This compound localizes primarily to the cytoplasm and nucleus of renal cells, where it interacts with the mineralocorticoid receptor . This subcellular localization is essential for its inhibitory effects on aldosterone signaling and the subsequent reduction in pro-fibrotic gene expression . The compound’s selective targeting of the mineralocorticoid receptor ensures its efficacy and minimizes off-target effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
PF-03882845 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de base benzoindazole. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau benzoindazole : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction de groupes fonctionnels : Divers groupes fonctionnels tels que les groupes chloro, cyano et acide carboxylique sont introduits par des réactions de substitution.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse tout en assurant la cohérence et la pureté. Le processus est optimisé pour le rendement et l'efficacité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles .
Analyse Des Réactions Chimiques
Types de réactions
PF-03882845 subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Introduction de groupes fonctionnels tels que les groupes chloro et cyano.
Réactions de cyclisation : Formation de la structure de base benzoindazole.
Réactions d'oxydation et de réduction : Modifications de groupes fonctionnels spécifiques pour obtenir la structure chimique souhaitée.
Réactifs et conditions courants
Réactifs : Les réactifs couramment utilisés dans la synthèse de this compound comprennent le chloroforme, les sources de cyanure et divers acides et bases.
Principaux produits formés
Le principal produit formé par ces réactions est this compound lui-même, caractérisé par sa grande pureté et ses groupes fonctionnels spécifiques qui confèrent son activité biologique .
Applications de recherche scientifique
Chimie : Utilisé comme composé modèle pour l'étude de l'antagonisme du récepteur minéralocorticoïde.
Biologie : Investigated for its effects on cellular processes related to fluid and electrolyte balance.
Médecine : Explored as a therapeutic agent for conditions such as diabetic nephropathy and hypertension.
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les récepteurs minéralocorticoïdes .
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur minéralocorticoïde et en l'inhibant. Ce récepteur est impliqué dans la régulation de l'équilibre hydrique et électrolytique de l'organisme. En inhibant ce récepteur, this compound contribue à réduire les effets de l'aldostérone, une hormone qui favorise la rétention de sodium et l'excrétion de potassium. Cela conduit à une diminution de la pression artérielle et à une réduction des lésions rénales .
Comparaison Avec Des Composés Similaires
PF-03882845 est comparé à d'autres antagonistes du récepteur minéralocorticoïde tels que l'éplérénone et la spironolactone :
Eplérénone : This compound a une sélectivité et une puissance plus élevées que l'éplérénone, ce qui le rend plus efficace pour réduire les lésions rénales avec un risque moindre d'hyperkaliémie
Spironolactone : This compound a un meilleur profil de sécurité et moins d'effets secondaires que la spironolactone, qui est connue pour ses effets anti-androgènes
Liste des composés similaires
- Eplérénone
- Spironolactone
- Finerenone
- Esaxerenone .
Propriétés
IUPAC Name |
(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULRSOGWPFPBL-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144940 | |
Record name | PF-03882845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023650-66-9 | |
Record name | PF-03882845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03882845 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-03882845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1023650-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-03882845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.